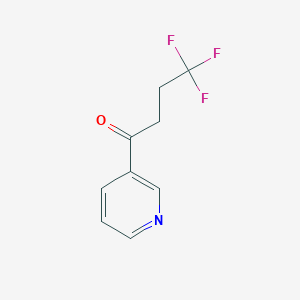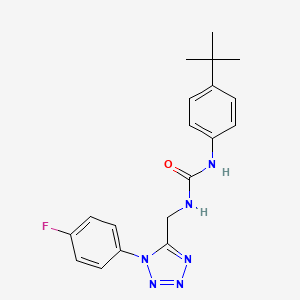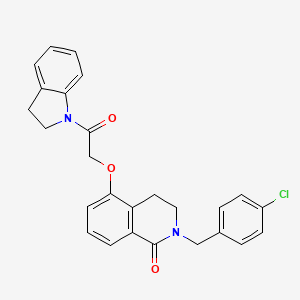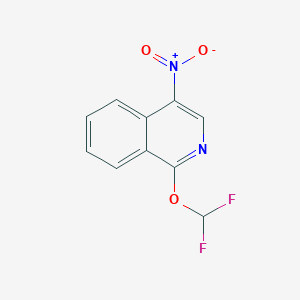
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction.
作用機序
The exact mechanism of action of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the brain. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to interact with the serotonin and norepinephrine systems, suggesting that it may have a broader mechanism of action.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to increase dopamine release in animal studies, which is important for the treatment of Parkinson's disease. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have antidepressant effects in animal models of depression, suggesting its potential use in treating depression. N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has also been shown to reduce cocaine-seeking behavior in rats, suggesting its potential use in treating addiction.
実験室実験の利点と制限
One advantage of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is that it has been shown to have potential therapeutic effects in treating various neurological disorders. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been well-studied in animal models, providing a strong foundation for further research. However, one limitation of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is that its exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. One potential direction is to further investigate its mechanism of action and how it interacts with the dopamine, serotonin, and norepinephrine systems. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide may also have potential use in treating other neurological disorders, such as schizophrenia and bipolar disorder, which should be further investigated.
合成法
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2-amino-5-methylpyridine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with 1-(3-chloropropyl)piperidine-3-carboxylic acid to form the final product, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide.
科学的研究の応用
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its potential use in treating various neurological disorders. In animal studies, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to increase dopamine release, which is important for the treatment of Parkinson's disease. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have antidepressant effects in animal models of depression, suggesting its potential use in treating depression. N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has also been studied for its potential use in treating addiction, as it has been shown to reduce cocaine-seeking behavior in rats.
特性
IUPAC Name |
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-8-9-17(21-20-13)22-10-4-5-14(12-22)18(23)19-15-6-3-7-16(11-15)24-2/h3,6-9,11,14H,4-5,10,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGJMHNUOVBWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)


![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)
![tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate](/img/structure/B2946535.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)
![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)
![ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2946540.png)
![8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2946542.png)
